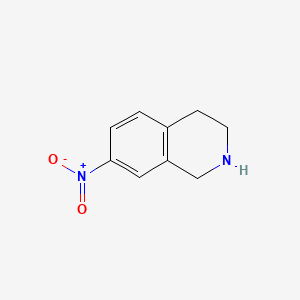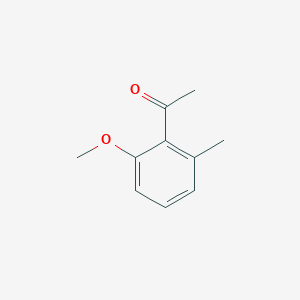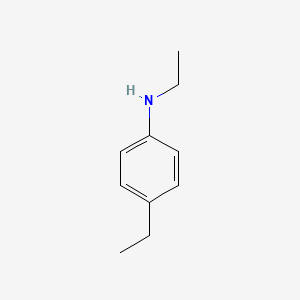![molecular formula C31H37Cl2N3O3Ru B1312454 [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium CAS No. 502964-52-5](/img/structure/B1312454.png)
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium” is a nucleophilic carbene that serves as a bulky, electron-rich “phosphine mimic” for metal-catalyzed reactions .
Synthesis Analysis
The synthesis of this compound involves the use of 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene (IMes) as a nucleophilic N-heterocyclic carbene (NHC) ligand .Molecular Structure Analysis
The molecular formula of this compound is C21H24N2 . The molecular weight is 304.43 . Further details about the molecular structure can be found in the referenced materials .Chemical Reactions Analysis
This compound is used in palladium-catalyzed Suzuki cross-coupling of aryl chlorides . It also forms ruthenium-carbene complexes that serve as more reactive catalysts for ring-closing metathesis .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 140 °C . It is stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry and Catalysis
Ruthenium-Based Olefin Metathesis Precatalysts
Research by Pump et al. (2015) explores various ruthenium complexes featuring different NHC coligands for their role in ring-opening metathesis polymerization (ROMP) of dicyclopentadiene. These complexes demonstrate distinct polymerization activities at elevated temperatures, highlighting the impact of NHC ligand sterics on catalytic efficiency (Pump et al., 2015).
Catalytic Applications in Metathesis Reactions
Jafarpour et al. (1999) synthesized indenylidene−imidazolylidene complexes of ruthenium and found them to be efficient catalyst precursors for ring-closing metathesis (RCM), indicating the versatility of ruthenium complexes with NHC ligands in catalyzing olefin metathesis reactions (Jafarpour et al., 1999).
Innovative Catalyst Design for Metathesis
The study by Clavier et al. (2008) introduces a ruthenium complex with an unsaturated NHC ligand for olefin cross-metathesis, demonstrating the potential of such complexes in recyclable catalysis within biphasic media, showcasing the adaptability and environmental considerations in catalyst design (Clavier et al., 2008).
Advanced Material Synthesis
High-Performance Metathesis Catalysts
The synthesis and application of ruthenium indenylidene complexes containing NHC ligands, as discussed by Ablialimov et al. (2012), demonstrate increased activity in ring-closing metathesis, contributing to the development of more efficient and robust catalyst systems for the synthesis of advanced materials (Ablialimov et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C10H11NO3.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQSRSPQJIAORC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)[N+](=O)[O-])OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37Cl2N3O3Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



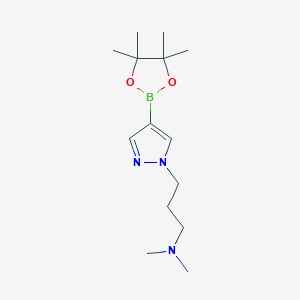
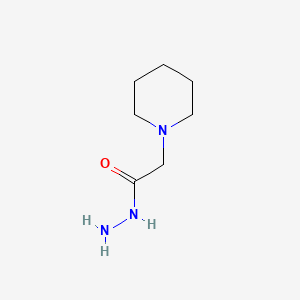
![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)


![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)
